molecular formula C10H13FN2O5 B009832 alpha-Fluorothymidine CAS No. 101527-45-1

alpha-Fluorothymidine

Cat. No.: B009832
CAS No.: 101527-45-1
M. Wt: 260.22 g/mol
InChI Key: BQLWSXSBUAEINE-XLPZGREQSA-N
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Description

Alpha-Fluorothymidine, also known as 3’-deoxy-3’-fluorothymidine, is a synthetic nucleoside analog. It is structurally similar to thymidine, a natural nucleoside, but with a fluorine atom replacing the hydroxyl group at the 3’ position. This modification makes this compound a valuable compound in various scientific fields, particularly in medical imaging and cancer research.

Preparation Methods

Alpha-Fluorothymidine is synthesized through a multi-step process. The most common method involves the nucleophilic substitution reaction of a protected thymidine derivative with a fluorine source. The synthesis typically starts with 3-N-Boc-5’-O-dimethoxytrityl-3’-O-nosyl-thymidine as the precursor. The reaction proceeds as follows:

Chemical Reactions Analysis

Alpha-Fluorothymidine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The primary reaction used in its synthesis, where a nucleophile (fluorine) replaces a leaving group (nosyl) on the thymidine derivative.

    Hydrolysis: Used to remove protecting groups from the intermediate compound.

    Oxidation and Reduction: While not commonly employed in its synthesis, these reactions can modify the compound’s structure for specific applications.

Common reagents used in these reactions include fluorine-18, hydrochloric acid, and various phase transfer catalysts. The major product formed is this compound, with potential byproducts including unreacted thymidine derivatives and other fluorinated compounds .

Scientific Research Applications

Alpha-Fluorothymidine has a wide range of applications in scientific research:

Mechanism of Action

Alpha-Fluorothymidine exerts its effects by mimicking thymidine and incorporating into DNA during cell division. Once inside the cell, it is phosphorylated by thymidine kinase 1 (TK1) to its active triphosphate form. This active form competes with natural thymidine triphosphate for incorporation into DNA, leading to chain termination and inhibition of DNA synthesis. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Alpha-Fluorothymidine is unique among nucleoside analogs due to its fluorine substitution, which enhances its stability and imaging properties. Similar compounds include:

This compound’s unique properties make it a valuable tool in both research and clinical settings, particularly for its role in non-invasive imaging and cancer diagnostics.

Biological Activity

Alpha-Fluorothymidine (α-FLT) is a nucleoside analog that has gained significant attention in the field of molecular imaging and cancer therapy. Its biological activity primarily revolves around its role as a substrate for thymidine kinase 1 (TK1), an enzyme crucial for DNA synthesis and cellular proliferation. This article delves into the biological activity of α-FLT, highlighting its pharmacodynamics, clinical implications, and potential applications in cancer treatment.

This compound is structurally similar to thymidine but contains a fluorine atom at the alpha position. This modification enhances its uptake and retention in proliferating cells, making it a valuable tool for assessing cellular proliferation through imaging techniques such as positron emission tomography (PET). The mechanism by which α-FLT exerts its effects includes:

  • Inhibition of TK1 : α-FLT is phosphorylated by TK1, leading to its retention in cells. This process is crucial for monitoring tumor proliferation and response to therapy.
  • Cell Cycle Dynamics : The accumulation of α-FLT in cells correlates with S-phase activity, allowing researchers to evaluate the effects of various treatments on cell cycle progression.

Pharmacodynamics

The pharmacodynamics of α-FLT have been extensively studied, particularly in relation to its imaging capabilities. Key findings include:

  • In Vivo Imaging : Studies using [^18F]FLT-PET have demonstrated its effectiveness in visualizing tumor metabolism and proliferation. For instance, a study indicated that [^18F]FLT uptake significantly decreased following treatment with dexamethasone in non-small cell lung cancer (NSCLC) models, suggesting that α-FLT can effectively monitor therapeutic responses ( ).
  • Flare Phenomenon : The transient increase in FLT uptake following treatment with certain chemotherapeutics (e.g., pemetrexed) has been termed the "flare phenomenon." This effect highlights the ability of α-FLT to reflect changes in thymidine salvage pathways during therapy ( ).

Case Studies and Research Findings

Several studies have explored the biological activity of α-FLT, particularly in oncology:

  • NSCLC Response Monitoring :
    • A study examined the use of [^18F]FLT-PET to assess the effects of dexamethasone on NSCLC cell lines and xenografts. Results showed significant reductions in tracer uptake after treatment, indicating decreased cellular proliferation ( ).
  • Thymidine Kinase Activity :
    • Research has shown that TK1 levels correlate with [^18F]FLT uptake in tumors. In a study involving various cancer models, TK1 expression was found to be a critical determinant of FLT retention, which could be utilized for evaluating tumor response to therapy ( ).
  • Clinical Applications :
    • Clinical trials have utilized [^18F]FLT-PET to monitor treatment responses in patients with renal cell carcinoma undergoing sunitinib therapy. The imaging data provided insights into proliferative changes during treatment cycles ( ).

Data Tables

The following table summarizes key studies on the biological activity of α-FLT and their findings:

StudyCancer TypeTreatmentKey Findings
NSCLCDexamethasoneSignificant reduction in FLT uptake post-treatment
VariousChemotherapyObserved flare phenomenon indicating increased thymidine salvage
Renal CellSunitinibCharacterization of proliferative changes using FLT PET/CT

Properties

IUPAC Name

5-(fluoromethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O5/c11-2-5-3-13(10(17)12-9(5)16)8-1-6(15)7(4-14)18-8/h3,6-8,14-15H,1-2,4H2,(H,12,16,17)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLWSXSBUAEINE-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CF)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CF)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60906296
Record name 1-(2-Deoxypentofuranosyl)-5-(fluoromethyl)-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60906296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101527-45-1
Record name alpha-Monofluorothymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101527451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxypentofuranosyl)-5-(fluoromethyl)-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60906296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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